2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

medicinal chemistry structure-activity relationship scaffold differentiation

This compound combines a 4-fluorophenylacetyl moiety with a 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline core, creating a substitution pattern distinct from both the piracetam nootropic class and 1-substituted anticonvulsant series. The methylene linker at the acetamide α-position differentiates it from thioether and phenoxy analogs, enabling systematic SAR across linker atoms (C vs. S vs. O). Procure for primary in‑vivo MES/scPTZ screening using N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide as the efficacy benchmark, or for sub‑μg/mL MIC/MBEC assays against S. aureus and S. epidermidis with vancomycin as a comparator. The class‑level HT29 (IC₅₀ <1.98 μM) and Jurkat (IC₅₀ <1.61 μM) cytotoxicity data support expanded oncology panel screening. Parallel procurement of the thioether (CAS 1207004‑21‑4) and phenoxy analogs is recommended for linker‑focused SAR.

Molecular Formula C19H19FN2O2
Molecular Weight 326.371
CAS No. 941889-76-5
Cat. No. B2503898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941889-76-5
Molecular FormulaC19H19FN2O2
Molecular Weight326.371
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCC3=O
InChIInChI=1S/C19H19FN2O2/c1-13-4-9-16(12-17(13)22-10-2-3-19(22)24)21-18(23)11-14-5-7-15(20)8-6-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)
InChIKeyMJHYYPKVMFMPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-76-5): Chemical Identity and Procurement Baseline


2-(4-Fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-76-5) is a synthetic small-molecule acetamide derivative with the molecular formula C19H19FN2O2 and a molecular weight of 326.37 g/mol . It belongs to the 2-oxopyrrolidine acetamide class, a family whose archetypal members include piracetam and phenylpiracetam (Phenotropil), and which has been extensively investigated for anticonvulsant, nootropic, and anti-inflammatory applications [1]. The compound is currently available from several research chemical suppliers as a non-GMP catalog item intended exclusively for laboratory research use .

Why In-Class Substitution of 2-(4-Fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide Is Not Advisable Without Direct Comparative Data


Although numerous compounds share the 2-oxopyrrolidine acetamide core, the specific substitution pattern of CAS 941889-76-5 — combining a 4-fluorophenylacetyl group at the amide nitrogen and a 4-methyl-3-(2-oxopyrrolidin-1-yl) substitution on the aniline ring — is structurally distinct from both the 2-oxopyrrolidine nootropic class (e.g., piracetam, phenylpiracetam) and the 1-substituted-2-oxopyrrolidine anticonvulsant series [1]. Even seemingly minor modifications can profoundly alter target engagement: for instance, replacing the 4-fluorophenylacetamide moiety with a thioether linkage (CAS 1207004-21-4) or altering the phenyl substitution position (CAS Y300-3452) generates compounds with different molecular geometries and, by class-level inference, different biological profiles . Therefore, generic substitution without direct comparative activity data risks selecting a compound with divergent potency, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (941889-76-5) vs. Closest Analogs


Structural Scaffold Differentiation: 4-Fluorophenylacetyl vs. Thioether and Phenoxy Substituents at the Acetamide α-Position

CAS 941889-76-5 features a 4-fluorophenylacetyl group (CH₂-CO-NH-) at the acetamide position, whereas the closest cataloged analog, 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 1207004-21-4), replaces the methylene (CH₂) with a sulfur atom (thioether), and another analog, 2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, introduces an oxygen atom (phenoxy) . The C–S bond (bond length ~1.81 Å) and C–O bond (~1.43 Å) in the thioether and phenoxy analogs differ substantially from the C–C bond (~1.54 Å) in the target compound, producing distinct molecular geometries, electron distributions, and conformational flexibility [1]. No published head-to-head pharmacological comparison among these three analogs is available in the peer-reviewed literature.

medicinal chemistry structure-activity relationship scaffold differentiation

Anticonvulsant Activity Potential: Class-Level Positioning Relative to Reference 1-Substituted-2-Oxopyrrolidine Derivatives

The 2-oxopyrrolidine acetamide class has well-established anticonvulsant activity. The reference compound N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (Compound 14) demonstrated broad-spectrum anticonvulsant efficacy with a wide safety margin compared to valproic acid in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice [1]. CAS 941889-76-5 differs from Compound 14 in two key respects: (1) the benzyl group at the amide nitrogen is replaced by a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group, and (2) the acetamide α-carbon bears a 4-fluorophenyl substituent rather than being unsubstituted. The patent literature covering aryl-substituted acetamide and pyrrolidin-2-one derivatives explicitly claims anti-seizure utility for compounds with structural features present in CAS 941889-76-5, including the 4-fluorophenylacetamide moiety [2]. However, no direct in vivo efficacy data for CAS 941889-76-5 itself are available in the public domain.

anticonvulsant epilepsy in vivo pharmacology

Antimicrobial Activity of Structurally Related 2-Oxopyrrolidine Acetamides Against Gram-Positive Pathogens

Compounds structurally related to CAS 941889-76-5 have demonstrated in vitro antimicrobial activity against Staphylococcus aureus and S. epidermidis, with reported minimum inhibitory concentrations (MICs) in the range of 0.22–0.25 μg/mL . These values were obtained from derivatives sharing the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl core but differing in the acetamide substituent. For context, the clinical comparator vancomycin exhibits MIC₉₀ values of 1–2 μg/mL against methicillin-susceptible S. aureus . The MIC values reported for the class (0.22–0.25 μg/mL) are approximately 4- to 9-fold lower than vancomycin MIC₉₀, suggesting potent anti-staphylococcal potential, though no data exist to confirm whether CAS 941889-76-5 itself achieves comparable or superior potency.

antimicrobial Staphylococcus aureus minimum inhibitory concentration

Antitumor Activity: Cytotoxicity Profile of 2-Oxopyrrolidine Acetamide Derivatives Against Colon Cancer and Leukemia Cell Lines

Derivatives within the 2-oxopyrrolidine acetamide class have shown significant growth inhibition against HT29 colon cancer cells (IC₅₀ < 1.98 μM) and Jurkat T-cell leukemia cells (IC₅₀ < 1.61 μM) . Electron-donating substituents on the phenyl ring were found to enhance cytotoxicity in Jurkat cells, suggesting an SAR that may be relevant to the 4-fluorophenyl group (a weak electron-withdrawing group) in CAS 941889-76-5 . By comparison, the reference chemotherapeutic agent nifurtimox exhibited higher EC₅₀ values in these same cell lines, indicating that certain class members possess superior potency . However, CAS 941889-76-5 itself has not been the subject of a published cytotoxicity study, and the available class-level data derive from compounds with varying substituents.

anticancer cytotoxicity HT29 Jurkat

Physicochemical Differentiation: logP and Polar Surface Area vs. Positional Isomer and 2-Oxopyrrolidine Nootropic Class

The positional isomer 2-(4-fluorophenyl)-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide (ChemDiv Y300-3452, MW 340.4 g/mol) has a reported logP of 1.49 and a topological polar surface area (TPSA) of 41.7 Ų . CAS 941889-76-5 (MW 326.37 g/mol), which positions the 2-oxopyrrolidine ring directly on the aniline ring rather than via a methylene spacer, is predicted to have a lower molecular weight and a distinct TPSA due to the absence of the benzylic methylene. By class comparison, the reference nootropic phenylpiracetam (Phenotropil, MW 218.25 g/mol) has a TPSA of approximately 46.2 Ų and a substantially lower molecular weight [1]. The higher molecular weight of CAS 941889-76-5 may influence blood-brain barrier permeability, a critical consideration for CNS-targeted screening.

physicochemical properties logP polar surface area drug-likeness

Recommended Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (941889-76-5)


Anticonvulsant Drug Discovery: Primary Screening in MES and PTZ Seizure Models

Given the established anticonvulsant activity of 1-substituted-2-oxopyrrolidine derivatives and the patent coverage of aryl-substituted acetamide/pyrrolidin-2-one compounds for seizure treatment, CAS 941889-76-5 is positioned as a candidate for primary in vivo screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice [1]. The reference compound N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide serves as the most relevant efficacy benchmark (broad-spectrum protection, wide safety margin vs. valproic acid) [1]. Procurement for this application is supported by class-level precedent, though users must independently generate comparative efficacy and neurotoxicity data.

Antimicrobial Susceptibility Screening Against Gram-Positive Biofilm-Forming Pathogens

The sub-μg/mL MIC values (0.22–0.25 μg/mL) reported for structurally related 2-oxopyrrolidine acetamide derivatives against S. aureus and S. epidermidis, including activity against biofilm-associated bacteria, support the procurement of CAS 941889-76-5 for minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) assays [1]. Vancomycin (MIC₉₀ 1–2 μg/mL) provides a clinically relevant comparator for benchmarking potency .

Oncology-Focused Phenotypic Screening: Colon Cancer and Hematological Malignancy Cell Panels

The class-level cytotoxicity data (HT29 IC₅₀ < 1.98 μM; Jurkat IC₅₀ < 1.61 μM) support the use of CAS 941889-76-5 in expanded oncology cell panel screening, particularly against colon adenocarcinoma and T-cell leukemia lines [1]. Procurement should be accompanied by inclusion of a structurally matched analog (e.g., the thioether variant CAS 1207004-21-4) as a comparator to enable scaffold-level SAR analysis.

Medicinal Chemistry Scaffold Diversification: SAR Exploration of the Acetamide α-Position

CAS 941889-76-5 offers a methylene (CH₂) linker at the acetamide α-position that distinguishes it from the thioether analog (CAS 1207004-21-4) and the phenoxy analog (2-(3-methoxyphenoxy) variant) [1]. Procurement of all three analogs in parallel enables a systematic exploration of how linker atom identity (C vs. S vs. O) affects target binding, cellular potency, and metabolic stability, providing a focused SAR dataset that can inform lead optimization efforts .

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